molecular formula C13H15N9O2S B11593084 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]-N'-[(E)-thiophen-2-ylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]-N'-[(E)-thiophen-2-ylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide

Cat. No.: B11593084
M. Wt: 361.39 g/mol
InChI Key: GJFRVVAFQQKQFC-GIDUJCDVSA-N
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Description

1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(DIMETHYLAMINO)METHYL]-N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE is a complex organic compound that features multiple functional groups, including an oxadiazole ring, a triazole ring, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(DIMETHYLAMINO)METHYL]-N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE typically involves multi-step reactions starting from readily available precursors. The key steps may include:

  • Formation of the oxadiazole ring through cyclization reactions.
  • Introduction of the triazole ring via azide-alkyne cycloaddition.
  • Functionalization of the thiophene ring through electrophilic substitution.
  • Coupling of the various intermediates under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(DIMETHYLAMINO)METHYL]-N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its reactivity and properties.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its various functional groups could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic properties could be explored. It may exhibit activity against certain diseases or conditions, leading to the development of new pharmaceuticals.

Industry

In industry, the compound could be used in the production of advanced materials, such as polymers or coatings. Its unique properties may enhance the performance of these materials in various applications.

Mechanism of Action

The mechanism of action of 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(DIMETHYLAMINO)METHYL]-N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives, oxadiazole derivatives, and thiophene-containing molecules. Examples include:

  • 1,2,3-Triazole-4-carboxylic acid derivatives
  • 1,2,5-Oxadiazole-3-carboxylic acid derivatives
  • Thiophene-2-carboxaldehyde derivatives

Uniqueness

What sets 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(DIMETHYLAMINO)METHYL]-N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE apart is its combination of multiple functional groups in a single molecule

Properties

Molecular Formula

C13H15N9O2S

Molecular Weight

361.39 g/mol

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]-N-[(E)-thiophen-2-ylmethylideneamino]triazole-4-carboxamide

InChI

InChI=1S/C13H15N9O2S/c1-21(2)7-9-10(13(23)17-15-6-8-4-3-5-25-8)16-20-22(9)12-11(14)18-24-19-12/h3-6H,7H2,1-2H3,(H2,14,18)(H,17,23)/b15-6+

InChI Key

GJFRVVAFQQKQFC-GIDUJCDVSA-N

Isomeric SMILES

CN(C)CC1=C(N=NN1C2=NON=C2N)C(=O)N/N=C/C3=CC=CS3

Canonical SMILES

CN(C)CC1=C(N=NN1C2=NON=C2N)C(=O)NN=CC3=CC=CS3

Origin of Product

United States

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